5-benzyl-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenoxyethyl group, and a methyl group attached to a dihydropyrimidinone core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can be achieved through a multi-step process involving the following key steps:
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized via a modified Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the dihydropyrimidinone core.
Attachment of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group can be attached via a nucleophilic substitution reaction using 4-chlorophenoxyethyl chloride.
Final Functionalization:
Chemical Reactions Analysis
5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds share similar biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities and are used in the development of new drugs.
Benzimidazole Derivatives: These compounds are known for their antimicrobial and anticancer properties and are structurally similar to the dihydropyrimidinone core.
The uniqueness of 5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN2O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
5-benzyl-2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H19ClN2O2S/c1-14-18(13-15-5-3-2-4-6-15)19(24)23-20(22-14)26-12-11-25-17-9-7-16(21)8-10-17/h2-10H,11-13H2,1H3,(H,22,23,24) |
InChI Key |
OWSMUHWTSGNRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCCOC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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